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molecular formula C12H18O4 B8435419 (3,5-Diethoxy-4-methoxy-phenyl)-methanol

(3,5-Diethoxy-4-methoxy-phenyl)-methanol

Cat. No. B8435419
M. Wt: 226.27 g/mol
InChI Key: BOVQMVKKJOYTNH-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

To a solution of 3,5-diethoxy-4-methoxy-benzoic acid methyl ester (0.34 g, 1.34 mmol, 1.0 equiv; prepared as described in EP 0 419 905 B1, Eisai Co.) in anhydrous THF (5 mL) was added lithium aluminium hydride (0.15 g, 4.01 mmol, 3.0 equiv) and the reaction mixture stirred at rt for 4 h. The crude reaction mixture was filtered over Hyflo Super Cel, the filtrate extracted with diethyl ether (3×50 mL) and the combined organic phases dried over MgSO4 providing 0.26 g (86%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.36 (t, J=7.0 Hz, 6H), 3.77 (s, 3H), 4.02 (q, J=7.0 Hz, 4H), 4.53 (s, 2H), 6.51 (s, 2H). MS (EI): 227.3 [M]+.
Name
3,5-diethoxy-4-methoxy-benzoic acid methyl ester
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH3:12])[C:7]([O:13][CH3:14])=[C:6]([O:15][CH2:16][CH3:17])[CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:16]([O:15][C:6]1[CH:5]=[C:4]([CH2:3][OH:2])[CH:9]=[C:8]([O:10][CH2:11][CH3:12])[C:7]=1[O:13][CH3:14])[CH3:17] |f:1.2.3.4.5.6|

Inputs

Step One
Name
3,5-diethoxy-4-methoxy-benzoic acid methyl ester
Quantity
0.34 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)OCC)OC)OCC)=O
Name
Quantity
0.15 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered over Hyflo Super Cel
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with diethyl ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over MgSO4 providing 0.26 g (86%) of the title compound

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC=1C=C(C=C(C1OC)OCC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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